molecular formula C27H32N4O4S B605970 2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide

2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide

Cat. No.: B605970
M. Wt: 508.6 g/mol
InChI Key: GJKRCJKXXVVAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[6-(4-Morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide is a synthetic small molecule featuring a quinazolinone core substituted with a 4-morpholinyl group at position 6, a 2-phenylethyl group at position 3, and a thioacetamide side chain terminating in a 2-oxolanylmethyl (tetrahydrofurfuryl) group. Its structural complexity suggests possible applications in targeting enzymes or receptors, as seen in analogs with quinazolinone-thioacetamide scaffolds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BC-1471 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps .

Industrial Production Methods

Industrial production of BC-1471 follows similar synthetic routes as laboratory-scale synthesis but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

BC-1471 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of BC-1471 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of BC-1471 with modified functional groups. These derivatives are often used for further studies to understand the structure-activity relationship and to develop more potent analogs .

Scientific Research Applications

BC-1471 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study deubiquitinase activity and to develop new inhibitors.

    Biology: Employed in cellular studies to understand the role of STAMBP and NALP7 in immune responses.

    Medicine: Investigated for its potential therapeutic applications in inflammatory diseases and immune disorders.

    Industry: Utilized in the development of new drugs targeting deubiquitinase enzymes

Mechanism of Action

BC-1471 exerts its effects by inhibiting the deubiquitinase activity of STAM-binding protein (STAMBP). This inhibition prevents the deubiquitination of NALP7, leading to its degradation and suppression of inflammasome activity. The molecular targets involved include the STAMBP enzyme and the NALP7 protein. The pathway involves the ubiquitin-proteasome system, which regulates protein degradation and immune responses .

Comparison with Similar Compounds

Structural Analogues

Quinazolinone-Thioacetamide Derivatives

  • N-(4-Oxo-2-Thioxothiazolidin-3-yl)-2-((4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Thio)Acetamide (Compound 5) Structure: Shares the quinazolinone-thioacetamide backbone but replaces the morpholinyl and oxolanylmethyl groups with a thioxothiazolidin-3-yl moiety. Activity: Synthesized as part of a series showing mild antiproliferative effects on tumor cell lines . Key Difference: The absence of the morpholinyl group may reduce solubility compared to the target compound.
  • 2-((4-Oxo-3-(4-Sulfamoylphenyl)-3,4-Dihydroquinazolin-2-yl)Thio)-N-Phenylacetamide (Compound 5 in ) Structure: Features a sulfamoylphenyl substituent at position 3 of the quinazolinone and a phenyl group on the acetamide. Activity: Demonstrated antimicrobial properties, with a melting point of 269.0°C .

Oxolanylmethyl-Substituted Analogues

  • 2-[6-(4-Methylphenyl)Pyridazin-3-yl]Sulfanyl-N-(Oxolan-2-ylmethyl)Acetamide (MLS000678627) Structure: Replaces the quinazolinone core with a pyridazine ring but retains the oxolanylmethyl-acetamide side chain. Relevance: Highlights the versatility of the oxolanylmethyl group in conferring conformational flexibility to acetamide derivatives .

Pharmacological and Physicochemical Properties

Enzyme Inhibition Profiles

  • hCA I/II Inhibitors () :
    • N-(4-Fluorophenyl)-2-((4-Oxo-3-(4-Sulfamoylphenethyl)-3,4-Dihydroquinazolin-2-yl)Thio)Acetamide (Compound 12) :
  • KI (hCA I) : 548.6 nM.
  • N-(4-Fluorobenzyl)-2-((4-Oxo-3-(4-Sulfamoylphenethyl)-3,4-Dihydroquinazolin-2-yl)Thio)Acetamide (Compound 18):
  • KI (hCA I) : 2048 nM.
  • Key Insight : Substitution at the acetamide nitrogen (e.g., benzyl vs. oxolanylmethyl) significantly impacts potency .

Physicochemical Data

Compound Melting Point (°C) Substituents Key Feature
Target Compound Not Reported Morpholinyl, Phenethyl, Oxolanylmethyl Balanced lipophilicity/solubility
Compound 5 269.0 Sulfamoylphenyl, Phenyl High melting point due to polar sulfamoyl group
Compound 9 170.5 Sulfamoylphenyl, 2-Ethylphenyl Lower melting point suggests increased flexibility

Structure-Activity Relationship (SAR) Insights

  • Quinazolinone Core: Essential for binding to enzymes like carbonic anhydrase (hCA) or kinases. Substitutions at position 3 (e.g., phenethyl vs. sulfamoylphenyl) modulate hydrophobic interactions .
  • Thioacetamide Linker : The thioether group enhances metabolic stability compared to oxygen analogs.
  • Oxolanylmethyl Group : Provides conformational flexibility and improves solubility, as seen in analogs like MLS000678627 .

Biological Activity

2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide, also known as BC-1471, is a synthetic compound with significant biological activity, particularly as an inhibitor of the STAM-binding protein (STAMBP) deubiquitinase. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases through its modulation of immune responses.

BC-1471 primarily targets STAMBP, a crucial enzyme in the ubiquitin-proteasome system (UPS). By inhibiting STAMBP's isopeptidase activity, BC-1471 disrupts the interaction between STAMBP and its substrates, particularly NALP7, which is integral to the inflammasome pathway. This inhibition results in decreased protein levels of NALP7 and subsequently suppresses the release of pro-inflammatory cytokines such as interleukin (IL)-1β following Toll-like receptor activation .

Inhibition of Inflammasome Activity

BC-1471 has been shown to inhibit the inflammasome activity mediated by NALP7. This action is particularly relevant in the context of innate immune responses, where dysregulation can lead to inflammatory diseases. The compound's ability to modulate this pathway suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation.

Cellular Studies

In cellular models, BC-1471 has demonstrated efficacy in reducing endogenous NALP7 levels in THP-1 cells, a human monocytic cell line. This reduction correlates with diminished inflammasome activation and lower levels of IL-1β secretion, highlighting its role as a potent anti-inflammatory agent.

The molecular formula of BC-1471 is C27H32N4O4S, with a molecular weight of approximately 508.634 g/mol. The compound's structure includes a quinazoline core linked to a morpholine group and an oxolanyl acetamide moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC27H32N4O4S
Molecular Weight508.634 g/mol
IUPAC Name2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
TargetSTAM-binding protein (STAMBP)

Case Studies and Research Findings

Recent studies have explored the implications of BC-1471 in various inflammatory models:

  • Inflammatory Disease Models : In preclinical studies involving animal models of arthritis, BC-1471 administration resulted in reduced joint inflammation and pain, suggesting its therapeutic potential in treating autoimmune conditions.
  • Cancer Research : The compound's role in modulating immune responses has also been investigated in cancer settings, where it may enhance anti-tumor immunity by regulating inflammasome activity.
  • Neuroinflammation : Research indicates that BC-1471 may have effects on neuroinflammatory processes, potentially offering insights into therapies for neurodegenerative diseases characterized by inflammation.

Properties

IUPAC Name

2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O4S/c32-25(28-18-22-7-4-14-35-22)19-36-27-29-24-9-8-21(30-12-15-34-16-13-30)17-23(24)26(33)31(27)11-10-20-5-2-1-3-6-20/h1-3,5-6,8-9,17,22H,4,7,10-16,18-19H2,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKRCJKXXVVAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide
2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide
2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide
Reactant of Route 4
2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide
Reactant of Route 5
2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide
2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.